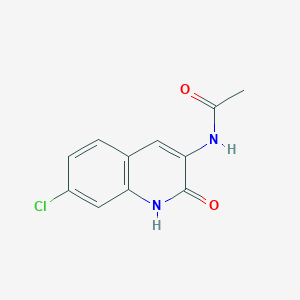
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by the presence of both a pyrrolidine and an indazole ring, which are connected through a methanone linkage. The unique structure of this compound makes it a potential candidate for various biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 1,4-diketones with ammonia or primary amines.
Coupling of the Rings: The final step involves coupling the indazole and pyrrolidine rings through a methanone linkage. This can be achieved by reacting the indazole derivative with a pyrrolidine derivative in the presence of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, especially at the indazole ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways that are crucial for cell proliferation, differentiation, and survival. This makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone
- (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)ethanone
- (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)propanone
Uniqueness
(3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone is unique due to its specific methanone linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
(3-aminopyrrolidin-1-yl)-(1H-indazol-3-yl)methanone |
InChI |
InChI=1S/C12H14N4O/c13-8-5-6-16(7-8)12(17)11-9-3-1-2-4-10(9)14-15-11/h1-4,8H,5-7,13H2,(H,14,15) |
Clave InChI |
SYSFPFIDYKKQNP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C(=O)C2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)
![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)

![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)


![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)
![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)

![7-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11875700.png)
![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)

![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)
